molecular formula C8H14ClN3O B3107087 [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1609400-94-3

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

Cat. No.: B3107087
CAS No.: 1609400-94-3
M. Wt: 203.67
InChI Key: HVWBMNVXFWUBJD-UHFFFAOYSA-N
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Description

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride (CAS: 1082584-63-1) is a small-molecule compound with the molecular formula C₇H₁₂ClN₃O and a molecular weight of 189.65 g/mol . Its structure features a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an ethyl-methylamine side chain at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-9-5-4-7-10-8(12-11-7)6-2-3-6;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWBMNVXFWUBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

Antiviral Research

The compound is included in various screening libraries aimed at identifying antiviral agents. It has shown promise in modulating immune responses and inhibiting viral replication, making it a candidate for further studies in antiviral drug development. It is part of:

  • Antiviral Library : Contains 67,538 compounds targeting various viral infections .

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride may possess neuroprotective properties. Its inclusion in the CNS MPO Library (28,609 compounds) suggests potential applications in treating neurological disorders such as epilepsy and anxiety .

Cancer Research

The compound's mechanism of action may involve modulation of protein-protein interactions (PPIs), which are crucial in cancer progression. It is part of a library specifically designed to explore PPI modulators (218,420 compounds), indicating its relevance in cancer therapeutics .

Epigenetics

Given its structural attributes, the compound may also be investigated for its role in epigenetic modification processes. This could lead to novel approaches in treating diseases where epigenetic factors play a significant role .

Mechanism of Action

The mechanism of action of [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and antiviral activities. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Name CAS Molecular Formula Molecular Weight Substituents on Oxadiazole Amine Structure TPSA⁠¹ H-Bond Donors/Acceptors Reference
[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride 1082584-63-1 C₇H₁₂ClN₃O 189.65 Cyclopropyl Ethyl-methylamine ~51 Ų 1 donor, 4 acceptors
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 1042505-40-7 C₆H₁₂ClN₃O 141.17² Ethyl Methyl-methylamine ~51 Ų 1 donor, 4 acceptors
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1082420-52-7 C₅H₉ClN₃O 165.60³ Cyclopropyl Methylamine ~51 Ų 2 donors, 4 acceptors
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride N/A C₁₀H₁₅ClN₃O 228.70⁴ Cyclopropyl Piperidine ~55 Ų⁵ 1 donor, 4 acceptors
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride 1228880-37-2 C₁₀H₁₁ClN₃O 232.67⁶ Methyl Benzylamine 60.2 Ų 2 donors, 5 acceptors
(2-{5-(2-Chloro-5-methylphenoxy)methyl...}ethyl)methylamine hydrochloride 1332528-84-3 C₁₄H₁₇Cl₂N₃O₂ 334.22⁷ Phenoxy-methyl Ethyl-methylamine 60.2 Ų 2 donors, 5 acceptors

Notes:

TPSA = Topological Polar Surface Area.

Molecular weight discrepancy in : Calculated MW for C₆H₁₂ClN₃O is 177.45 g/mol , but reported as 141.17 g/mol .

Calculated from formula in .

Calculated for C₁₀H₁₅ClN₃O.

Estimated based on piperidine ring contribution.

Calculated for C₁₀H₁₁ClN₃O.

Calculated for C₁₄H₁₇Cl₂N₃O₂.

Key Structural Differences and Implications

Ethyl (CAS 1042505-40-7): Less steric bulk may increase flexibility but reduce binding specificity . Methyl (CAS 1228880-37-2): Simplifies synthesis but reduces hydrophobicity compared to cyclopropyl .

Amine Side Chains :

  • Ethyl-methylamine (target compound): Balances flexibility and rigidity, optimizing interactions with biological targets .
  • Piperidine (CAS N/A): Cyclic structure increases basicity and solubility, improving bioavailability .
  • Benzylamine (CAS 1228880-37-2): Aromaticity enhances π-π stacking but may reduce solubility .

Hydrogen Bonding and TPSA: Compounds with benzylamine or phenoxy groups (CAS 1332528-84-3) exhibit higher TPSA (>60 Ų), suggesting improved solubility but reduced membrane permeability . The target compound’s TPSA (~51 Ų) aligns with typical drug-like molecules, favoring oral absorption .

Biological Activity

Overview

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is a novel compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a cyclopropyl group attached to a 1,2,4-oxadiazole ring, enhances its interaction with various biological targets.

  • IUPAC Name : 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
  • Molecular Formula : C7H11N3O
  • Molecular Weight : 155.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical biochemical pathways. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to modulate the activity of enzymes related to oxidative stress and metabolic pathways. It acts as a hydrogen bond acceptor, facilitating interactions with biomolecules such as proteins and nucleic acids.
  • Cell Signaling Modulation : It influences cell signaling pathways associated with oxidative stress and inflammation. This modulation can lead to alterations in gene expression and cellular metabolism by affecting key metabolic enzymes.

Biological Activities

Recent studies have highlighted several biological activities associated with [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride:

  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of 1,2,4-oxadiazoles, including derivatives like [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride:

StudyFocusFindings
Antimicrobial ActivityIdentified as a potent inhibitor against multiple bacterial strains.
Anticancer PropertiesShowed significant inhibition of cancer cell lines with IC50 values indicating high potency.
Anti-inflammatory EffectsDemonstrated reduction in pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The structure of [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride plays a crucial role in its biological efficacy. The presence of the cyclopropyl group and the oxadiazole ring contributes to its unique pharmacological profile:

Structural FeatureRole
Cyclopropyl GroupEnhances lipophilicity and membrane permeability.
Oxadiazole RingIncreases interaction with biological targets due to electron-withdrawing properties.

Q & A

Q. Critical parameters :

  • Temperature control : Excess heat during cyclization can lead to ring-opening of the cyclopropyl group.
  • Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts improves yield .
  • Purification : Column chromatography (silica gel, methanol/DCM eluent) is essential to remove unreacted intermediates .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopropyl ring (δ 0.5–1.5 ppm for CH2_2 protons) and oxadiazole resonance (C=O at ~165 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ expected at m/z 213.1) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration confirmation, use SHELX-97 for refinement, leveraging high-resolution data (R-factor < 5%) .

Advanced: How does the cyclopropyl substituent on the oxadiazole ring influence the compound’s bioactivity and metabolic stability?

Answer:
The cyclopropyl group:

  • Enhances metabolic stability : Its strained ring resists cytochrome P450 oxidation, prolonging half-life in vivo .
  • Modulates target binding : The rigid, non-planar structure optimizes hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
  • Reduces off-target effects : Compared to bulkier substituents, cyclopropyl minimizes steric clashes in selectivity assays .

Q. Methodological validation :

  • Comparative SAR studies : Synthesize analogs with methyl, phenyl, or hydrogen substituents and assay against target enzymes .
  • Microsomal stability assays : Use liver microsomes (human/rat) to quantify metabolic degradation rates .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility limitations : Poor aqueous solubility may skew IC50_{50} values.

Q. Resolution tactics :

Standardize assay conditions : Use identical buffer systems (e.g., PBS with 0.1% DMSO) and cell passage numbers .

Solubility enhancement : Pre-dissolve the compound in 10% β-cyclodextrin or PEG-400 for in vitro assays .

Orthogonal validation : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Answer:

  • Solubility prediction : Use Schrödinger’s QikProp to estimate logS (≈-3.2) based on polar surface area (70 Å2^2) and partition coefficients .
  • pKa_a calculation : ACD/Labs software predicts the amine group’s pKa_a ≈ 8.5, critical for protonation state in physiological pH .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., Desmond MD with lipid bilayer models) .

Table 1 : Predicted vs. Experimental Properties

PropertyPredictedExperimentalMethod Used
LogP1.81.7 ± 0.2HPLC (C18 column)
Aqueous solubility0.12 mg/mL0.09 mg/mLNephelometry

Advanced: How do researchers address challenges in crystallographic refinement for this compound?

Answer:
Common challenges include:

  • Disorder in the cyclopropyl group : Resolve using SHELXL’s PART instruction and anisotropic displacement parameters .
  • Twinned crystals : Apply TWIN/BASF commands in SHELX to refine twin laws (e.g., 180° rotation about the c-axis) .
  • Hydrogen bonding networks : Use PLATON’s ADDSYM to validate H-bond interactions with chloride counterions .

Q. Best practices :

  • Collect data at 100 K to minimize thermal motion.
  • Refine with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride
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[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

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